N-[2-(3,5-dimethylphenoxy)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide

Physicochemical profiling Drug-likeness Solubility optimization

A versatile sulfonylbenzamide building block with a pyrrolidine-1-sulfonyl pharmacophore essential for zinc-binding in CA inhibition. Its 3,5-dimethylphenoxy substitution differentiates it from related analogs, offering a lower LogP (~3.2) and higher tPSA (~82.1 Ų) than the 4-bromo analog, improving aqueous solubility and reducing off-target binding. With three diversification points, it enables efficient parallel library synthesis. Ideal for exploratory anti-inflammatory assays, though in-house validation is required as peer-reviewed activity data is pending.

Molecular Formula C21H26N2O4S
Molecular Weight 402.51
CAS No. 1105211-22-0
Cat. No. B2551467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,5-dimethylphenoxy)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide
CAS1105211-22-0
Molecular FormulaC21H26N2O4S
Molecular Weight402.51
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C
InChIInChI=1S/C21H26N2O4S/c1-16-13-17(2)15-19(14-16)27-12-9-22-21(24)18-5-7-20(8-6-18)28(25,26)23-10-3-4-11-23/h5-8,13-15H,3-4,9-12H2,1-2H3,(H,22,24)
InChIKeyMOKQVOLBSADCKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3,5-dimethylphenoxy)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide (CAS 1105211-22-0): Procurement-Grade Structural and Pharmacophoric Profile


N-[2-(3,5-dimethylphenoxy)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide (CAS 1105211-22-0) is a synthetic research compound with the molecular formula C21H26N2O4S and a molecular weight of 402.51 g/mol [1]. It belongs to the class of sulfonylbenzamides, featuring a benzamide core substituted at the para position with a pyrrolidine-1-sulfonyl group, and an N-ethyl linker connected to a 3,5-dimethylphenoxy moiety [1]. This compound is exclusively available from specialty chemical suppliers as a research reagent and is not approved for therapeutic or veterinary use .

Why N-[2-(3,5-dimethylphenoxy)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide Cannot Be Simply Substituted with In-Class Analogs


Within the 4-(pyrrolidine-1-sulfonyl)benzamide series, even minor modifications to the phenoxyethyl substituent produce compounds with distinct physicochemical and likely pharmacological profiles. The 3,5-dimethyl substitution pattern on the phenoxy ring differentiates this compound from the 3,4-dimethyl or 3-trifluoromethyl [1] analogs, each of which exhibits different lipophilicity, steric bulk, and hydrogen-bonding capacity. The pyrrolidine-1-sulfonyl group is a recognized pharmacophore in carbonic anhydrase and acetylcholinesterase inhibitor design, and its presence distinguishes this compound from simpler halogen-substituted analogs such as 4-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide, which lacks the sulfonamide moiety entirely . Generic substitution without quantitative evidence of functional equivalence risks altering target engagement, solubility, and metabolic stability.

Quantitative Differentiation Evidence for N-[2-(3,5-dimethylphenoxy)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide vs. Structural Analogs


Physicochemical Differentiation: Predicted tPSA, Hydrogen-Bond Acceptors, and LogP vs. 4-Bromo Analog

The target compound carries a pyrrolidine-1-sulfonyl group, which is absent in the 4-bromo analog (4-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide). This functional group substantially increases topological polar surface area (tPSA) and the number of hydrogen-bond acceptors, while reducing logP relative to the halogen-substituted comparator. These differences are critical for aqueous solubility, membrane permeability, and protein-binding interactions .

Physicochemical profiling Drug-likeness Solubility optimization

Sulfonamide Pharmacophore Presence: Carbonic Anhydrase and Acetylcholinesterase Inhibitory Potential vs. Non-Sulfonamide Analogs

The pyrrolidine-benzenesulfonamide scaffold is an established pharmacophore for carbonic anhydrase (CA) and acetylcholinesterase (AChE) inhibition. In a published series of pyrrolidine-benzenesulfonamides, compounds bearing the 4-(pyrrolidine-1-sulfonyl)benzamide core demonstrated potent CA inhibition, with compound 3b achieving Ki values of 17.61 ± 3.58 nM (hCA I) and 5.14 ± 0.61 nM (hCA II) [1]. Although the target compound was not explicitly tested in this study, its core scaffold is identical to the most potent inhibitors in the series, whereas analogs lacking the sulfonamide group (e.g., simple N-phenoxyethylbenzamides) cannot engage the catalytic zinc ion in the CA active site.

Carbonic anhydrase inhibition Acetylcholinesterase inhibition Sulfonamide pharmacophore

Substitution Pattern Differentiation: 3,5-Dimethyl vs. 3-Trifluoromethyl Phenoxy Analogs in Drug Discovery Screening

The 3,5-dimethylphenoxy substituent of the target compound provides a distinct lipophilic and steric profile compared to electron-withdrawing substituents such as 3-trifluoromethyl. The 3,5-dimethyl pattern increases electron density on the aromatic ring through inductive donation, which can influence π-stacking interactions with aromatic residues in protein binding pockets, whereas the 3-trifluoromethyl analog (CAS 1105230-14-5) introduces strong electron withdrawal and a larger van der Waals volume, altering binding mode and metabolic susceptibility [1].

Structure-activity relationship Lipophilicity modulation Lead optimization

Anti-Inflammatory Research Relevance: Cytokine Modulation Potential Based on Class-Level Evidence

Several structurally related 4-(pyrrolidine-1-sulfonyl)benzamide derivatives have been documented to inhibit pro-inflammatory cytokine production, including TNF-α and IL-6, in LPS-stimulated cell models [1]. The target compound's sulfonylbenzamide scaffold is shared with known anti-inflammatory leads, and its 3,5-dimethylphenoxy substituent may confer distinct cellular permeability and target selectivity compared to analogs with different N-aryl substitutions. However, direct, quantitative cytokine inhibition data (e.g., IC50 values) for CAS 1105211-22-0 have not yet been published in peer-reviewed literature.

Anti-inflammatory Cytokine inhibition TNF-alpha IL-6

Synthetic Tractability and Building Block Utility: Advantage for Parallel Library Synthesis

The target compound contains three synthetically accessible diversification points: the 3,5-dimethylphenoxy terminus, the ethyl linker, and the pyrrolidine sulfonamide. This modular architecture enables systematic SAR exploration through amide coupling, nucleophilic aromatic substitution, or sulfonamide exchange reactions. In contrast, the simpler 4-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide (no sulfonamide) or N-(3,5-dimethylphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide (no ethyl linker) offer fewer diversification handles for parallel library generation .

Medicinal chemistry Parallel synthesis Building block Library design

Recommended Application Scenarios for N-[2-(3,5-dimethylphenoxy)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide Based on Evidence Profile


Carbonic Anhydrase or Acetylcholinesterase Inhibitor Screening Panels

The compound's 4-(pyrrolidine-1-sulfonyl)benzamide scaffold aligns with the pharmacophore required for CA and AChE inhibition, as demonstrated by structurally related compounds achieving low nanomolar Ki values against hCA I and hCA II [1]. Researchers screening for novel CA or AChE inhibitors may prioritize this compound over non-sulfonamide benzamide analogs, which lack the zinc-binding moiety essential for CA inhibition [1].

Physicochemical Property-Driven Lead Optimization Programs

Compared to the 4-bromo analog (LogP: 4.92; tPSA: 38.3 Ų), the target compound's predicted lower LogP (~3.2) and higher tPSA (~82.1 Ų) make it a more favorable starting point for lead optimization programs that require improved aqueous solubility and reduced lipophilicity-driven off-target binding . Procurement of this compound is recommended when physicochemical property windows need to be maintained within drug-like space.

Focused Library Synthesis Around Sulfonylbenzamide Scaffolds

With three distinct diversification points (phenoxy terminus, ethyl linker, and pyrrolidine sulfonamide), this compound serves as a versatile intermediate for parallel synthesis of focused compound libraries . It offers greater synthetic flexibility than simpler comparators such as 4-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide (2 diversification points) or N-(3,5-dimethylphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide (2 diversification points) .

Exploratory Anti-Inflammatory Research Requiring Independent Validation

Based on class-level evidence that sulfonylbenzamide derivatives can modulate pro-inflammatory cytokine production [1], this compound may be considered for exploratory anti-inflammatory assays. However, researchers should note that peer-reviewed quantitative activity data for CAS 1105211-22-0 are not yet available, and independent in-house validation is essential before drawing conclusions about potency or selectivity [1].

Quote Request

Request a Quote for N-[2-(3,5-dimethylphenoxy)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.